1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene

Overview

Description

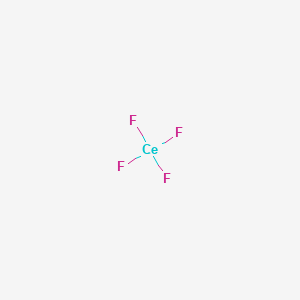

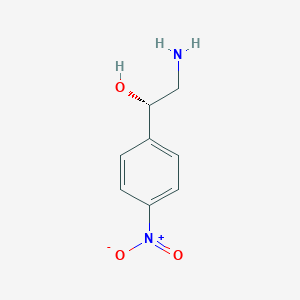

The compound 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is a highly fluorinated olefin. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar polyfluorinated compounds. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a related molecule that exhibits a high molecular dipole due to its facially polarized ring, which is a result of having all fluorine atoms positioned on the same face of the cyclohexane ring .

Synthesis Analysis

The synthesis of related polyfluorinated compounds involves multi-step protocols. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane was prepared through a 12-step synthesis, indicating the complexity involved in synthesizing such highly fluorinated structures . Although the synthesis of 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is not detailed, similar compounds often require intricate synthetic routes to achieve the desired stereochemistry and substitution pattern.

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds is characterized by the presence of multiple C-F bonds, which can lead to unique conformations and electronic properties. The molecule mentioned in the first paper adopts a chair conformation with alternate C-F bonds aligned triaxially, creating a significant molecular dipole . This suggests that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene may also exhibit unique structural features due to its fluorine substituents.

Chemical Reactions Analysis

Polyfluorinated compounds can undergo various chemical reactions with nucleophiles. For instance, dodecafluorocycloheptene, a compound similar to the one , can exchange its vinylic fluorines with nucleophiles, leading to various products depending on the reagents used . This indicates that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene might also participate in reactions with nucleophiles, potentially leading to a range of fluorinated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are heavily influenced by the presence of fluorine atoms. The high electronegativity of fluorine imparts a significant dipole moment to the molecules, as seen in the all-cis hexafluorocyclohexane . Additionally, the reactivity of such compounds with nucleophiles suggests that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene would have interesting reactivity patterns and could serve as an intermediate in the synthesis of other fluorinated materials .

Scientific Research Applications

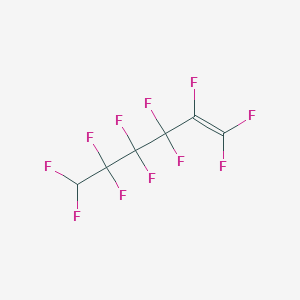

Fluorination of Cycloheptane Derivatives

Research by Oliver, Stephens, and Tatlow (1983) explored the partial fluorination of cycloheptane. They obtained a mixture of polyfluorides, including tridecafluorocycloheptane. This compound, when treated with aqueous alkali, produced dodecafluorocycloheptene, leading to 1H-undecafluorocyclohept-1-ene. This study highlights the chemical pathway and applications in synthesizing cyclo-olefins with high fluorine content, which are relevant in developing materials with unique chemical properties (Oliver, Stephens, & Tatlow, 1983).

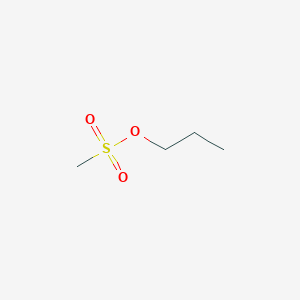

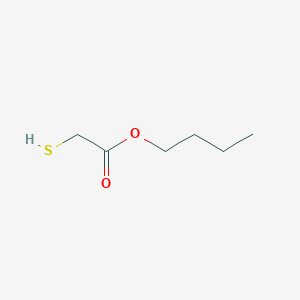

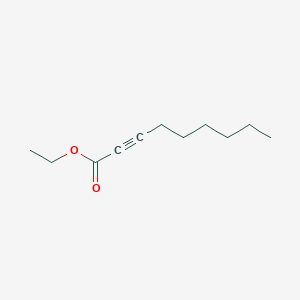

Mixing Behavior of Fluorinated Carboxylic Acids

Lehmler and Bummer (2002) investigated the mixing behavior of partially fluorinated carboxylic acids, including 1-(perfluorohexyl)undecanoic acid, at the air-water interface. Their study provides insight into the interactions and properties of fluorinated compounds when mixed with hydrocarbon acids. This research is significant for understanding the surface chemistry and potential applications in materials science (Lehmler & Bummer, 2002).

Reactions of Polyfluoro-Aromatic Compounds

Chambers, Jackson, Partington, Philpot, Fielding, Hutchinson, and Whittaker (1979) studied reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene. Their findings contribute to understanding nucleophilic attack mechanisms in highly fluorinated olefins, which is crucial in synthesizing various perfluoro-2-butyl derivatives. This knowledge is valuable in the field of organofluorine chemistry (Chambers et al., 1979).

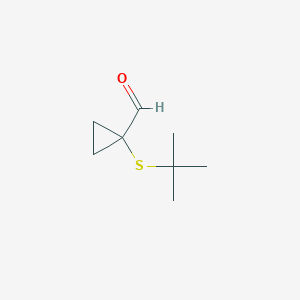

Photocycloaddition of Phenoxybutenes

AlQaradawi, Cosstick, and Gilbert (1992) conducted a study on the photochemistry of 4-phenoxybut-1-ene, revealing efficient intramolecular cycloaddition processes. This research provides valuable insights into the photochemical behavior of compounds related to undecafluorohex-1-ene, offering potential applications in developing photochromic materials and molecular switches (AlQaradawi, Cosstick, & Gilbert, 1992).

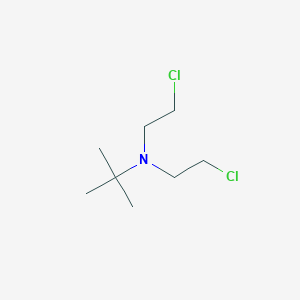

Electrolyte Additives in Lithium Ion Batteries

Kubota, Ihara, Katayama, Nakai, and Ichikawa (2012) researched 1,1-difluoro-1-alkenes as electrolyte additives in high-charge-voltage lithium-ion batteries. Their study demonstrates the potential of fluorinated alkenes, closely related to undecafluorohex-1-ene, in enhancing battery performance through solid electrolyte interphase formation (Kubota et al., 2012).

properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11/c7-1(2(8)9)4(12,13)6(16,17)5(14,15)3(10)11/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZJDVOCYVHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379850 | |

| Record name | 6H-Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene | |

CAS RN |

1767-94-8 | |

| Record name | 6H-Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)